molecular formula C11H14O3 B2493588 Methyl 2-benzyl-3-hydroxypropanoate CAS No. 85677-12-9

Methyl 2-benzyl-3-hydroxypropanoate

Cat. No.: B2493588
CAS No.: 85677-12-9
M. Wt: 194.23
InChI Key: NOULZVWNYXNCDH-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-3-hydroxypropanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
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Scientific Research Applications

1. Tuberculosis Treatment

Methyl 2-benzyl-3-hydroxypropanoate has been identified in the roots of Ranunculus ternatus, showing significant activity against tuberculosis. This compound, along with others isolated from the same plant, presents potential for the development of new treatments for tuberculosis (Deng et al., 2013).

2. Organic Synthesis

This compound is also relevant in organic synthesis. For instance, its derivatives can be synthesized through iron-catalyzed benzylation of 1,3-dicarbonyl compounds. Such processes have applications in pharmaceutical manufacturing, including the production of anticoagulants (Kischel et al., 2007).

3. RNA and DNA Synthesis

Additionally, the compound plays a role in the synthesis of RNA and DNA. Specific benzylation techniques involving this compound are used for the selective protection of ribonucleosides, which is crucial in the synthesis of oligoribonucleotides (Kempe et al., 1982).

4. Photostabilization

In the field of photostabilization, derivatives of this compound have been studied for their ability to generate and quench singlet molecular oxygen, a property important in the stabilization of materials against photodegradation (Soltermann et al., 1995).

5. Catalysis

The compound is also involved in catalysis research. It serves as an intermediate in processes like the synthesis of propane-1,3-diol, showcasing its importance in various chemical production processes (Yu-zhou & Zhen-kang, 2008).

6. Synthesis of Antifungal Agents

Furthermore, this compound derivatives have been used in the synthesis of antifungal agents. Such applications underscore the compound's role in creating new pharmaceuticals (Basavaiah et al., 2000).

7. Optical Applications

Research has also explored its use in optical applications. For instance, derivatives of this compound have been studied for their potential in nonlinear optical materials, which are important in the development of photonic technologies (Selvaraju et al., 2009).

Safety and Hazards

The compound has been associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, gas, or vapors .

Properties

IUPAC Name

methyl 2-benzyl-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOULZVWNYXNCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

β-Propiolactone (A) is dissolved in methanol and treated with 1 equivalent of triethylamine to produce methyl 3-hydroxypropionate (B). Compound B is converted to the dianion with 2 equivalents of lithium diisopropylamide and alkylated with 1 equivalent of benzyl bromide to produce methyl 2-benzyl-3-hydroxypropionate (C). Compound C is protected as the t-butyldimethylsilyl ether (D). Compound D is then saponified with potassium hydroxide and carefully acidified to produce the acid (E). The acid (E) is then dissolved in tetrahydrofuran, treated with 1 equivalent of N-methylmorpholine and cooled to -20° C. One equivalent of isobutyl chloroformate is added, followed by 1 equivalent of 5,6-diamino-1,3-dipropyluracil in dimethyl-formamide to produce the amide. The amide is then treated with aqueous potassium hydroxide at 70° C. to produce the cyclized, deprotected 3,7-dihydro-8[(R)-1-methyl-2-phenyl-ethyl]1, 3-dipropyl-1H-purine-2,6-dione. ##STR8##
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Synthesis routes and methods II

Procedure details

Methyl 2-benzylidene-3-hydroxypropionate (847.2 mg, 4.408 mmols) was dissolved in 8 ml of methanol, and 21.7 mg (water content 2.7%) of 5% palladium-carbon were added thereto to conduct catalytic reduction in a hydrogen atmosphere for 140 minutes. After the completion of the reaction, the reaction solution was filtered with Celite to remove the palladium-carbon. The resulting solution was concentrated under reduced pressure to obtain 849.2 mg of a crude product of the above title compound.
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